
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Overview
Description
Chemical Formula: C₇H₅BrFNO₃ Molecular Weight: 258.02 g/mol CAS Number: 179897-92-8 Purity: Up to 98% (commercially available) Synonyms: 2-Bromo-4-fluoro-6-nitroanisole, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene .
This compound is a halogenated nitrobenzene derivative featuring bromine, fluorine, methoxy, and nitro substituents. Its structure makes it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for cross-coupling reactions.
Preparation Methods
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, facilitated by the electron-withdrawing effects of the nitro group.
Scientific Research Applications
Organic Synthesis
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene serves as a building block in organic synthesis. Its unique substituents allow for the development of more complex molecules through various reaction pathways, including:
- Electrophilic Aromatic Substitution: The bromine and nitro groups enhance reactivity, facilitating further substitution reactions.
- Cross-Coupling Reactions: Utilized in Suzuki and Heck reactions to create biaryl compounds, which are significant in pharmaceuticals.
Pharmaceutical Development
The compound is investigated for its potential as a precursor in synthesizing bioactive molecules. Its structure allows modifications that can lead to:
- Anticancer Agents: Research indicates that derivatives of nitro-substituted benzene compounds exhibit cytotoxic activity against various cancer cell lines .
- Anti-inflammatory Drugs: The presence of the nitro group may contribute to anti-inflammatory properties, making it a candidate for drug development .
Material Science
In material science, this compound is explored for:
- Polymer Synthesis: It can be used to create specialty polymers with tailored properties for applications in electronics and coatings.
- Fluorinated Materials: The fluorine atom enhances thermal stability and chemical resistance, making it suitable for high-performance materials.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds derived from nitro-substituted benzene derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM, indicating potential therapeutic applications .
Case Study 2: Synthesis of Fluorinated Polymers
Research demonstrated the use of this compound in synthesizing fluorinated polymers. These materials exhibited enhanced mechanical properties and resistance to solvents, showcasing their applicability in industrial coatings and electronic devices .
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Functional Groups
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
- Formula: C₆H₂BrClFNO₂
- MW : 254.44 g/mol
- CAS : 1435806-75-9
- Key Differences : Replaces methoxy (-OCH₃) with chlorine.
- Implications :
1-Bromo-3-methyl-5-nitrobenzene
- Formula: C₇H₆BrNO₂
- MW : 216.03 g/mol
- CAS : 52488-28-5
- Key Differences : Lacks fluorine and methoxy; has a methyl group.
- Implications :
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Formula: C₇H₅BrFNO₃ (isomer)
- CAS: Not specified
- Key Differences : Fluorine and nitro groups are para to bromine instead of meta.
- Implications :
Physical and Chemical Properties
Biological Activity
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C₇H₅BrFNO₃. It features a unique combination of bromine, fluorine, methoxy, and nitro functional groups on a benzene ring, which contribute to its diverse biological activities and applications in medicinal chemistry and organic synthesis.
The compound exhibits significant chemical reactivity due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under specific conditions. The methoxy group may also undergo oxidation, showcasing the compound's versatility in synthetic chemistry .
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group affect its reactivity in both electrophilic and nucleophilic reactions. This compound is believed to modulate enzyme activity through covalent or non-covalent interactions, making it a candidate for drug development .
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in cancer progression. For example, its structural analogs have demonstrated significant inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis .
Case Studies and Research Findings
Recent research highlights various aspects of the biological activity of this compound:
- Cytotoxicity Studies : In one study, derivatives of similar compounds were tested against multiple cancer cell lines, showing promising results with IC₅₀ values ranging from 0.62 μM to 30 μM depending on the specific derivative and cell line .
- Mechanism-Based Approaches : Research indicates that compounds related to this compound can disrupt microtubule polymerization at micromolar concentrations, suggesting a mechanism involving tubulin targeting .
- Synthesis of Derivatives : The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its derivatives have been shown to possess enhanced biological activities compared to the parent compound .
Comparative Analysis
To better understand the significance of this compound, it can be compared with structurally similar compounds:
Compound Name | CAS Number | IC₅₀ (μM) | Activity Type |
---|---|---|---|
This compound | 179897-92-8 | TBD | Anticancer |
1-Bromo-3-nitrobenzene | TBD | TBD | Anticancer |
1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | TBD | TBD | Anticancer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, and what factors influence reaction efficiency?
- Methodological Answer : A common approach involves sequential functionalization of the benzene ring. For example, bromination and nitration steps are often optimized for regioselectivity, leveraging directing effects of substituents (e.g., methoxy groups direct electrophiles to para/ortho positions). Hydrogenation methods using catalysts like polyvinyl chloride (PVC) in heptane, as demonstrated in similar brominated aromatic systems, can reduce nitro intermediates while preserving halide substituents . Reaction efficiency depends on solvent polarity, temperature, and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR can confirm substituent positions (e.g., methoxy at C2, nitro at C3) via chemical shifts and coupling patterns. For example, fluorine substituents cause distinct splitting in NMR .
- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts).
- FT-IR : Nitro groups show strong absorption bands near 1520–1350 cm, while C-Br stretches appear at 500–600 cm .
Q. How does the reactivity of this compound compare to structurally similar halogenated nitroaromatics in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group at C3 enhances the electrophilicity of the adjacent bromine at C1, making it susceptible to nucleophilic attack (e.g., Suzuki couplings). However, steric hindrance from the methoxy group at C2 may reduce reactivity compared to non-methoxylated analogs like 1-bromo-3-nitrobenzene. Comparative kinetic studies using pseudo-first-order conditions can quantify these effects .
Advanced Research Questions
Q. How can computational methods resolve contradictions in regioselectivity data during functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing reaction pathways. For example, meta vs. para substitution in nitration can be modeled by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic isotope effects (KIEs) or substituent perturbation (e.g., replacing fluorine with chlorine) can reconcile discrepancies between computational and empirical data .
Q. What strategies mitigate decomposition risks during long-term storage or under reactive conditions?
- Methodological Answer :
- Stability Analysis : Accelerated degradation studies (40°C, 75% humidity) coupled with LC-MS identify major decomposition products (e.g., demethylation of methoxy groups or nitro reduction).
- Storage Optimization : Anhydrous conditions (argon atmosphere) and low temperatures (−20°C) in amber vials minimize photolytic and hydrolytic degradation. Solvent choice (e.g., DMF vs. DMSO) also affects shelf life, as shown in stability studies of analogous nitroaromatics .
Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
- Methodological Answer :
- Steric Effects : The methoxy group at C2 may hinder catalyst access to the bromine at C1, requiring bulky ligands (e.g., XPhos) to enhance turnover.
- Electronic Effects : The nitro group at C3 withdraws electron density, increasing oxidative addition rates for Pd catalysts. Hammett substituent constants (σ) quantify these effects, with σ(NO) ≈ +1.25 significantly accelerating oxidative addition compared to electron-donating groups .
Q. What advanced analytical techniques are required to validate synthetic intermediates in multi-step pathways?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguous regiochemistry in nitro- or methoxy-substituted intermediates.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., CHBrFNO) with <2 ppm error.
- In situ FT-IR Monitoring : Tracks real-time reaction progress (e.g., nitro group reduction to amine) in flow chemistry setups .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJVOPHLHFICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634028 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-92-8 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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